![molecular formula C25H18ClFN2O4 B2560408 Methyl 2-((2-(4-chlorophenyl)-6-(3-fluorobenzamido)quinolin-4-yl)oxy)acetate CAS No. 1359408-26-6](/img/structure/B2560408.png)
Methyl 2-((2-(4-chlorophenyl)-6-(3-fluorobenzamido)quinolin-4-yl)oxy)acetate
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Description
Methyl 2-((2-(4-chlorophenyl)-6-(3-fluorobenzamido)quinolin-4-yl)oxy)acetate, also known as CTK7A, is a novel compound that has recently gained attention due to its potential therapeutic applications. CTK7A is a quinoline derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Quantum Chemical Calculations and Corrosion Inhibition
Quantum chemical calculations based on the Density Functional Theory (DFT) method have been performed on quinoxalines compounds, including those related to the structure of interest, to determine their efficiency as corrosion inhibitors for metals such as copper in acidic media. These studies illustrate the potential of such compounds, by extension, to serve in protective coatings and anticorrosion treatments by examining their molecular structure and electronic properties (Zarrouk et al., 2014).
Synthesis and Characterization of Quinoline Derivatives
Quinoline derivatives have been synthesized and characterized, showing the versatility of quinoline structures in forming various compounds. These synthesized compounds, including those structurally related to the compound , have potential applications in the development of new materials and chemicals with diverse functionalities (Saeed et al., 2014).
AMPA Receptor Antagonists
Quinazolin-4-ones, closely related to the chemical structure of interest, have been explored for their role as AMPA receptor antagonists, contributing to the development of new therapeutic agents for neurological conditions. Such studies underline the compound's relevance in pharmaceutical research, particularly in designing drugs to modulate synaptic transmission (Chenard et al., 2001).
Molecular Structure and Spectroscopic Characterization
DFT and TD-DFT/PCM calculations have been employed to determine the structural parameters and spectroscopic characteristics of quinoline derivatives. This research highlights the compound's potential applications in materials science, particularly in the design of dyes and fluorescence markers due to their unique electronic and optical properties (Wazzan et al., 2016).
properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-6-[(3-fluorobenzoyl)amino]quinolin-4-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClFN2O4/c1-32-24(30)14-33-23-13-22(15-5-7-17(26)8-6-15)29-21-10-9-19(12-20(21)23)28-25(31)16-3-2-4-18(27)11-16/h2-13H,14H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPXCRHBPNKFME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-((2-(4-chlorophenyl)-6-(3-fluorobenzamido)quinolin-4-yl)oxy)acetate |
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